

CAS number 2396-84-1 physical constants and spectral data

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Compound of Interest

Compound Name: Ethyl sorbate

Cat. No.: B152901

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An in-depth analysis of the physicochemical properties and spectral characteristics of the compound associated with CAS number 2396-84-1, identified as **Ethyl sorbate**, is provided below. This guide also addresses the compound 2-((4-methyl-1-piperazinyl)methyl)acrylophenone, which was included in the user's topic of interest.

Section 1: Ethyl Sorbate (CAS: 2396-84-1)

Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester. [1] It is recognized as a synthetic flavoring agent with a fruity odor, finding applications in the food industry.[2]

Physical Constants

A summary of the key physical constants for **Ethyl sorbate** is presented in the table below.

Physical Constant	Value	Units	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	[2][3]	
Molecular Weight	140.18	g/mol	[2]
Boiling Point	82-83 / 13 mmHg	°C	[2]
195-202	°C		
196	°C	[4]	
Density	0.956 / 25	g/mL	[2]
0.933	g/L		
Refractive Index	1.494 / 20	n _{20/D}	[2]
1.4926			
Flash Point	69 / 156.2	°C / °F	[4]
157	°F	[2][5]	
Form	Liquid		
Color	Colorless to pale yellow	[5]	
Solubility	Soluble in alcohol	[2]	

Spectral Data

Mass Spectrometry (MS):

Electron Ionization (EI) mass spectrometry data for **Ethyl sorbate** is available. The fragmentation pattern can be used for its identification.

- GC-MS Data: The mass spectrum shows characteristic peaks at m/z values of 67.0 (base peak), 97.0, 41.0, 39.0, and 125.0.[1]

Experimental Protocols

While detailed experimental protocols for the determination of all physical constants are not available in the provided search results, standard methods for determining these properties are well-established in organic chemistry.

- **Boiling Point Determination:** The boiling point is typically determined by distillation at atmospheric or reduced pressure (as indicated by "mmHg"). A small sample of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.
- **Density Measurement:** The density of a liquid is commonly measured using a pycnometer or a digital density meter at a specified temperature.
- **Refractive Index Measurement:** A refractometer, such as an Abbe refractometer, is used to measure the refractive index of a liquid at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
- **Flash Point Determination:** The flash point is determined using either a closed-cup or open-cup apparatus. The temperature is gradually increased, and an ignition source is passed over the liquid until a flash is observed.
- **Mass Spectrometry:** For GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio.

Section 2: 2-((4-methyl-1-piperazinyl)methyl)acrylophenone

This compound, a Mannich base, has been investigated for its biological activities, including antimicrotubular and cytotoxic effects.^{[6][7]}

Spectral Data

Detailed spectral data for 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives have been reported.^[8]

Spectral Data Type	Key Features	Reference
¹ H NMR (CD ₃ OD)	δ 3.03 (3H, s, N-CH ₃), 3.69–3.80 (8H, m, CH ₂ piperazine ring), 4.33 (2H, s, CH ₂ -N), 6.37 (1H, s, C=CH ₂), 6.77 (1H, s, C=CH ₂), 7.52–7.85 (5H, m, arom.)	[8]
¹³ C NMR (CD ₃ OD)	δ 42.2, 48.8, 50.01, 56.6, 128.8, 129.7, 133.1, 136.2, 136.3, 138.2, 196.3	[8]
Mass Spectrum (ESI-MS)	m/z 245.1654 [M+H] ⁺	[8]

Experimental Protocols

The synthesis and characterization of 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives are described in the literature.

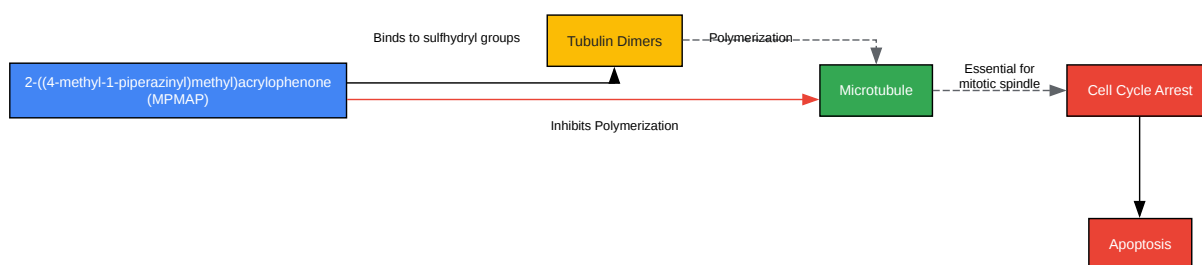
- **Synthesis:** These compounds are typically synthesized via a Mannich reaction involving an acetophenone derivative, formaldehyde, and N-methylpiperazine.[7][9]
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass of the protonated molecule [M+H]⁺.

Biological Activity and Signaling

2-((4-methyl-1-piperazinyl)methyl)acrylophenone (MPMAP) has been identified as an inhibitor of microtubule assembly.[6][10] This activity is crucial in the context of cancer research, as microtubule dynamics are a key target for many anticancer drugs.

The compound inhibits microtubule polymerization and has been shown to react with sulfhydryl groups on tubulin.[6][10] This interaction likely disrupts the normal function of microtubules, which are essential for cell division, leading to cytotoxic effects in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.



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Caption: Proposed mechanism of antimicrotubular activity of MPMAP.

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